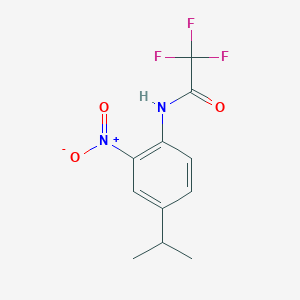
2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 g/mol . This compound is characterized by the presence of trifluoromethyl, nitro, and isopropyl groups attached to an acetamide backbone. It is used primarily as a research chemical.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-2-nitroaniline with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature for about 18 hours . The reaction mixture is then partitioned between ethyl acetate and brine, followed by purification to obtain the desired product.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The isopropyl group can be oxidized to a corresponding alcohol or ketone under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide include:
2,2,2-Trifluoroacetamide: Lacks the nitro and isopropyl groups, making it less complex and less reactive.
N-(4-Fluorophenyl)-2,2,2-trifluoroacetamide: Contains a fluorophenyl group instead of the nitrophenyl group, altering its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in research and industrial applications.
Biological Activity
2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H11F3N2O3
- Molecular Weight : 276.212 g/mol
- LogP : 3.8152 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 74.92 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins, potentially influencing its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could act on various receptors, altering signaling pathways that regulate cell function.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic functions.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various derivatives of nitrophenyl acetamides, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| 25 | Escherichia coli | |
| 6.25 | Pseudomonas aeruginosa |
These results suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies
-
Study on Anticancer Activity : A recent study investigated the effects of various nitrophenyl derivatives on cancer cell lines. The results indicated that this compound induced apoptosis in breast cancer cells by increasing intracellular calcium levels through P2RX4 receptor activation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Observations : Increased caspase-3 activity and DNA fragmentation were noted at concentrations above 10 µM.
-
Environmental Impact Assessment : Research has also focused on the biodegradation of nitrophenol derivatives in environmental settings. Bacillus species have been identified as effective agents in degrading compounds similar to this compound.
- Bacterial Strains Used : Bacillus subtilis and Bacillus cereus
- Degradation Rate : Approximately 70% degradation within two weeks under aerobic conditions.
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-nitro-4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)7-3-4-8(9(5-7)16(18)19)15-10(17)11(12,13)14/h3-6H,1-2H3,(H,15,17) |
InChI Key |
JCAMLYAKKPJZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















